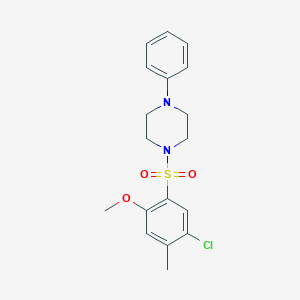

1-(5-Chloro-2-methoxy-4-methylbenzenesulfonyl)-4-phenylpiperazine

Description

Properties

IUPAC Name |

1-(5-chloro-2-methoxy-4-methylphenyl)sulfonyl-4-phenylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2O3S/c1-14-12-17(24-2)18(13-16(14)19)25(22,23)21-10-8-20(9-11-21)15-6-4-3-5-7-15/h3-7,12-13H,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJJVLPXONZQEFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-methoxy-4-methylbenzenesulfonyl)-4-phenylpiperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the sulfonylation of 4-phenylpiperazine with 5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methoxy-4-methylbenzenesulfonyl)-4-phenylpiperazine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.

Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under strong reducing conditions.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Formation of hydroxyl or carbonyl derivatives.

Reduction: Formation of sulfide or thiol derivatives.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzyme studies.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxy-4-methylbenzenesulfonyl)-4-phenylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The piperazine ring can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

- 1-(5-Chloro-2-methoxyphenyl)sulfonyl-4-phenylpiperazine

- 1-(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl-4-methylpiperazine

- 1-(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl-4-ethylpiperazine

Uniqueness

1-(5-Chloro-2-methoxy-4-methylbenzenesulfonyl)-4-phenylpiperazine is unique due to the specific combination of substituents on the phenyl and piperazine rings, which can significantly influence its chemical reactivity and biological activity. The presence of the methoxy and methyl groups can enhance its lipophilicity and membrane permeability, making it a valuable compound for various applications.

Biological Activity

1-(5-Chloro-2-methoxy-4-methylbenzenesulfonyl)-4-phenylpiperazine, a compound with significant pharmaceutical potential, has garnered attention for its biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity through various studies, case analyses, and a comprehensive review of relevant literature.

- Molecular Formula : C16H17ClN2O4S

- Molecular Weight : 368.84 g/mol

- CAS Number : 16673-34-0

The compound exhibits its biological effects primarily through interactions with specific cellular targets, influencing pathways involved in cell proliferation and apoptosis. Its sulfonamide group is particularly noted for enhancing the compound's affinity for various biological receptors.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound. For instance, it has shown promising results against various cancer cell lines, including:

- Leukemia (MOLT-4) : Inhibition percentage of 96.27% at a concentration of .

- Colon Cancer (KM12) : Inhibition percentage of 95.45%.

- Melanoma (M14) : Inhibition percentage of 95.18%.

- Breast Cancer (HS 578T) : Inhibition percentage of 96.08% .

Cytotoxicity Studies

In vitro tests have demonstrated that the compound induces cytotoxic effects characterized by:

- Morphological Changes : Cell shrinkage and chromatin condensation indicative of apoptosis.

- Dose Dependency : Effective at nanomolar concentrations, showcasing its potency against tumor cells .

Case Studies

-

Case Study on Breast Cancer Cells :

- A detailed examination revealed that the compound significantly inhibited the growth of breast adenocarcinoma cells in vitro, outperforming conventional chemotherapeutics like etoposide.

- The study employed various assays to confirm the mechanism of action involved oxidative stress leading to apoptotic cell death .

- Biodistribution Studies :

Data Tables

| Cell Line | Inhibition Percentage (%) | Concentration (M) |

|---|---|---|

| MOLT-4 (Leukemia) | 96.27 | |

| KM12 (Colon) | 95.45 | |

| M14 (Melanoma) | 95.18 | |

| HS 578T (Breast) | 96.08 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.